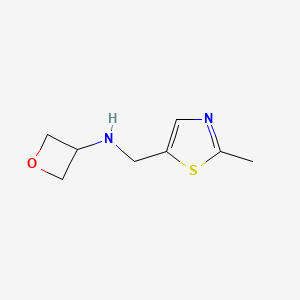
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine is a heterocyclic compound that contains both a thiazole and an oxetane ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The oxetane ring is a four-membered cyclic ether, which is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-methylthiazole with an appropriate oxetane derivative under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives.
Scientific Research Applications
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: A simpler thiazole derivative with similar biological activities.
Oxetane derivatives: Compounds containing the oxetane ring, known for their improved pharmacokinetic properties.
Uniqueness
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine is unique due to the combination of the thiazole and oxetane rings, which confer both biological activity and enhanced pharmacokinetic properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C8H12N2OS/c1-6-9-2-8(12-6)3-10-7-4-11-5-7/h2,7,10H,3-5H2,1H3 |
InChI Key |
AIISZRAJVOFHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CNC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















